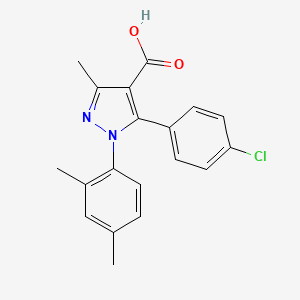
(S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate is a chiral compound with a unique structure that includes a pyrrolidine ring substituted with a phenyl group and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Thioxo Group: The thioxo group can be introduced via a sulfurization reaction, often using reagents like phosphorus pentasulfide (P4S10) or Lawesson’s reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thioxo group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
(S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
(S)-Methyl 1-phenyl-5-oxopyrrolidine-2-carboxylate: Similar structure but with an oxo group instead of a thioxo group.
(S)-Methyl 1-phenyl-5-hydroxypyrrolidine-2-carboxylate: Contains a hydroxyl group instead of a thioxo group.
Uniqueness: (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to its oxo and hydroxyl analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H13NO2S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
methyl (2S)-1-phenyl-5-sulfanylidenepyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H13NO2S/c1-15-12(14)10-7-8-11(16)13(10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1 |
InChI Key |
BPJHTQNNKVXWNC-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=S)N1C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CCC(=S)N1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12862775.png)
![4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12862786.png)

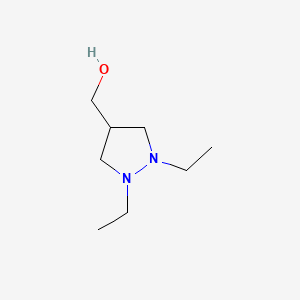

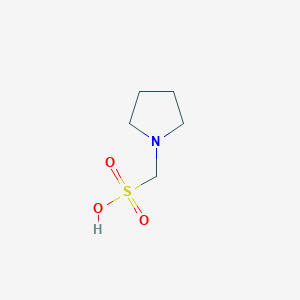
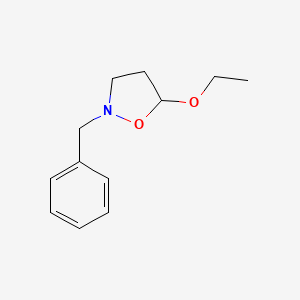
![2-Bromobenzo[d]oxazole-6-thiol](/img/structure/B12862832.png)
![2-Bromo-4-ethylbenzo[d]oxazole](/img/structure/B12862837.png)
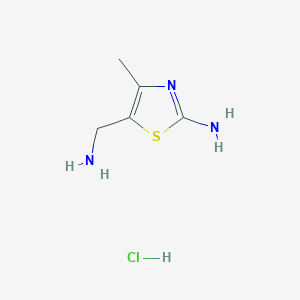
![Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester](/img/structure/B12862843.png)
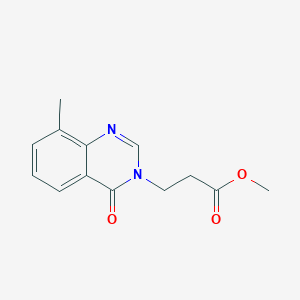
![5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B12862852.png)
